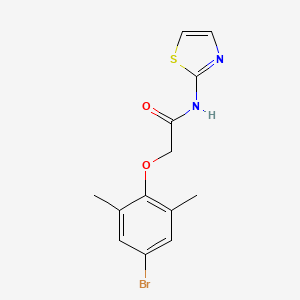

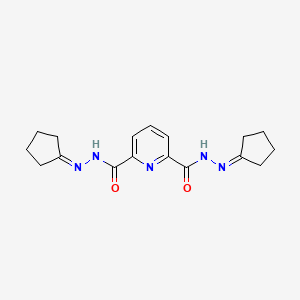

2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a thiazole derivative that exhibits potent biological activity and has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Surface Electrochemistry and Redox Indicator Applications

Research on related compounds, such as 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide ([MTT]Br), has shown their importance as biological redox indicators. These compounds exhibit surface electrochemical redox processes, which are crucial for understanding their behavior in biological systems and their potential applications in bioelectrochemistry (Marques et al., 1995).

Reactions with Thiols and Synthesis of Thiazole Derivatives

The nucleophilic substitution reactions of related bromo compounds with thiols have been extensively studied. These reactions offer pathways to synthesize thiazole derivatives, showcasing the versatility of these compounds in creating heterocyclic compounds with potential biological activities (Aoki et al., 1996).

Palladium-Catalyzed Heteroarylation for Synthesis of Benzylacetamides

Palladium-catalyzed direct arylation methods have been applied to bromobenzylacetamide derivatives, including compounds structurally related to 2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide. This approach facilitates the synthesis of heteroarylated benzylacetamides, demonstrating the compound's utility in developing novel organic molecules (Laidaoui et al., 2010).

Anticonvulsant Activity of Thiazole Derivatives

Studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which share a functional group similarity with this compound, have shown potential anticonvulsant activities. These studies highlight the importance of structural modifications in enhancing biological activity and suggest potential therapeutic applications of such compounds (Severina et al., 2020).

Fungicidal Activity of New Thiazole Derivatives

The synthesis of new thiazole derivatives from bromo compounds demonstrates their fungicidal activity, underscoring the compound's relevance in agricultural and pharmaceutical applications. This research provides insight into the design of new fungicides and the importance of thiazole derivatives in developing effective treatments against fungal pathogens (Bashandy et al., 2008).

Properties

IUPAC Name |

2-(4-bromo-2,6-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-8-5-10(14)6-9(2)12(8)18-7-11(17)16-13-15-3-4-19-13/h3-6H,7H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPOQXKBNISHOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=NC=CS2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)